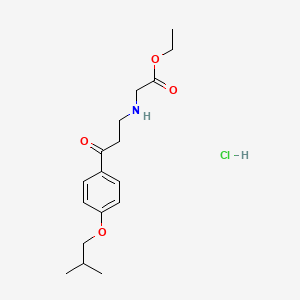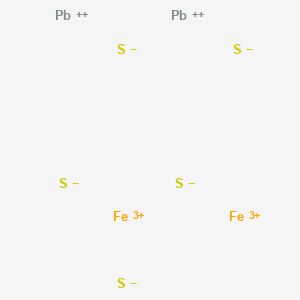
Lead iron sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead iron sulfide is a compound composed of lead, iron, and sulfur. It is commonly found in nature as the mineral galena, which is the natural mineral form of lead(II) sulfide. Galena is the most important ore of lead and an important source of silver. This compound crystallizes in the cubic crystal system and is often associated with other minerals such as sphalerite, calcite, and fluorite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead iron sulfide can be synthesized through various methods. One common method involves the direct combination of lead, iron, and sulfur at high temperatures. Another method involves the precipitation of lead and iron ions from aqueous solutions using sulfide ions. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of lead and zinc mining. The ore is crushed and ground, and then subjected to flotation processes to separate the sulfide minerals from the gangue. The resulting concentrate is then roasted to remove sulfur and produce lead and iron oxides, which are subsequently reduced to obtain the metal sulfides .
Chemical Reactions Analysis
Types of Reactions
Lead iron sulfide undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can oxidize to form lead and iron oxides.
Reduction: this compound can be reduced to its constituent metals using reducing agents such as hydrogen or carbon monoxide.
Substitution: This compound can undergo substitution reactions with other metal ions, leading to the formation of different metal sulfides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid, sulfuric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include lead and iron oxides, sulfates, and other metal sulfides. These products are often used in various industrial applications .
Scientific Research Applications
Lead iron sulfide has numerous scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lead and iron compounds.
Biology: this compound nanoparticles have been studied for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: The compound’s unique properties make it a candidate for use in cancer treatment and other medical therapies.
Industry: This compound is used in the production of batteries, pigments, and other industrial materials
Mechanism of Action
The mechanism by which lead iron sulfide exerts its effects involves the interaction of its constituent ions with various molecular targets. For example, in biological systems, the iron ions can participate in redox reactions, while the lead ions can interact with cellular proteins and enzymes. These interactions can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Lead iron sulfide can be compared with other similar compounds, such as:
Lead sulfide (PbS): Lead sulfide is a simpler compound that lacks the iron component. It is commonly used in infrared detectors and other electronic devices.
Iron sulfide (FeS): Iron sulfide is another related compound that lacks the lead component. It is used in various industrial applications, including the production of iron and steel.
Zinc sulfide (ZnS): Zinc sulfide is similar in structure to this compound but contains zinc instead of lead and iron.
This compound is unique in its combination of lead, iron, and sulfur, which gives it distinct properties and applications compared to these similar compounds.
Properties
Molecular Formula |
Fe2Pb2S5 |
|---|---|
Molecular Weight |
6.9e+02 g/mol |
IUPAC Name |
iron(3+);lead(2+);pentasulfide |
InChI |
InChI=1S/2Fe.2Pb.5S/q2*+3;2*+2;5*-2 |
InChI Key |
ZTSBYQBGXIRAKS-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[Fe+3].[Fe+3].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


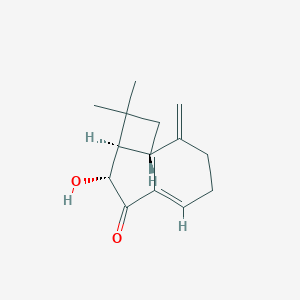



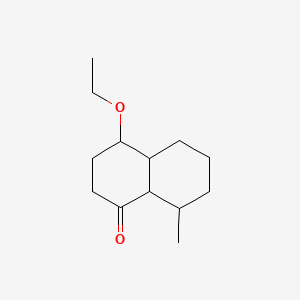
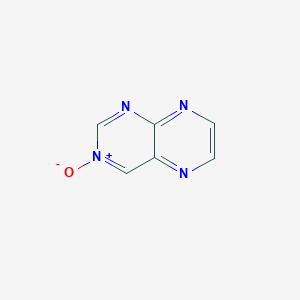


![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)

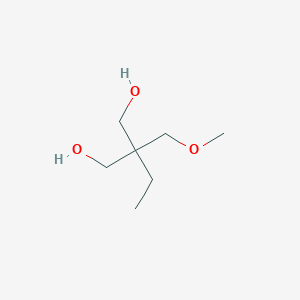

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
